methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate
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Overview
Description
methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate is a natural product found in Croton urucurana with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Stereoselective Synthesis : This compound has been utilized in the stereoselective synthesis of complex molecules, like diterpene mono- and di-lactones. A key intermediate in such syntheses is 3β‐acetoxy‐2aα,5aβ‐dimethyl‐3,4,5,5a,7,8,8aα,8bα‐octahydro‐2H‐naphtho[1,8‐bc]furan‐2,6(2aH)‐dione, demonstrating the compound's relevance in intricate chemical processes (Reuvers, Wijnberg, & Groot, 2010).
- One-Step Synthesis Techniques : Researchers have developed one-step synthesis methods using derivatives of this compound to produce ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and related compounds. These methods underscore its efficiency in organic synthesis processes (Arrault et al., 2001).
Pharmaceutical and Medicinal Research
- Antiprotozoal Agents : Certain derivatives of this chemical have been explored for their antiprotozoal properties, highlighting its potential in medicinal chemistry. One such derivative, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, exhibited strong DNA affinities, indicating its relevance in therapeutic applications (Ismail et al., 2004).
- Cytotoxicity Studies : The compound's derivatives have been assessed for cytotoxic effects against various cancer cell lines. This research is critical in understanding its potential use in cancer treatment (Phutdhawong et al., 2019).
Photochemical and Synthetic Applications
- Photodegradation Studies : Investigations into the photodegradation of natural substances like Visnagin have involved derivatives of this compound. This is significant in understanding the photochemical properties of certain organic compounds (Atta, Hishmat, & Wamhoff, 1993).
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate |
InChI |
InChI=1S/C21H26O5/c1-13-7-9-20(2)15(18(22)24-3)5-4-6-17(20)21(13)11-16(26-19(21)23)14-8-10-25-12-14/h5,8,10,12-13,16-17H,4,6-7,9,11H2,1-3H3/t13-,16?,17+,20+,21-/m1/s1 |
InChI Key |
PCYSFZDXGZBRMA-KMJSVTDZSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]13CC(OC3=O)C4=COC=C4)CCC=C2C(=O)OC)C |
Canonical SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC=C2C(=O)OC)C |
Synonyms |
sonderianin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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